

Application Notes and Protocols: 4-Nitrophenyl- β -D-galactopyranoside (ONPG) β -galactosidase Assay

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Compound of Interest

Compound Name: 4-Nitrophenyl-beta-D-galactopyranoside

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Introduction

The β -galactosidase assay using the chromogenic substrate 4-Nitrophenyl- β -D-galactopyranoside (ONPG) is a widely used method to detect and quantify the activity of the enzyme β -galactosidase.^[1] This enzyme plays a crucial role in the hydrolysis of lactose into glucose and galactose.^{[2][3]} The assay's applications are diverse, ranging from molecular biology, where the lacZ gene encoding β -galactosidase is a common reporter gene, to microbiology for the identification of lactose-fermenting bacteria.^{[1][3][4]}

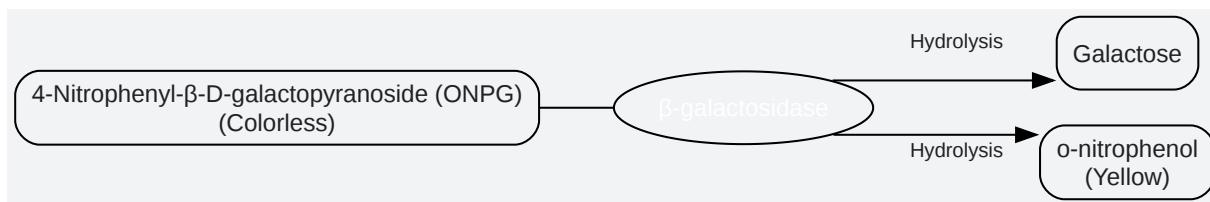
Principle of the Assay

The principle of the ONPG assay is based on the enzymatic cleavage of the colorless substrate ONPG by β -galactosidase. ONPG is structurally similar to lactose, allowing it to act as an artificial substrate for the enzyme.^{[2][3][5]} The hydrolysis of ONPG yields two products: galactose and o-nitrophenol.^{[5][6]} While ONPG and galactose are colorless, o-nitrophenol is a yellow-colored compound.^{[5][6]} The intensity of the yellow color, which can be quantified by measuring the absorbance at a wavelength of 420 nm, is directly proportional to the amount of o-nitrophenol produced and thus to the β -galactosidase activity.^{[7][8]}

The biochemical reaction is as follows:



Biochemical Reaction Pathway



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Caption: Enzymatic hydrolysis of ONPG by β -galactosidase.

Experimental Protocols

This section provides detailed protocols for both qualitative and quantitative β -galactosidase assays using ONPG.

Qualitative ONPG Test for Bacteria

This method is commonly used in microbiology to differentiate bacteria based on their ability to produce β -galactosidase, particularly for identifying late lactose fermenters.[2][3]

Materials:

- ONPG disks or ONPG broth[2][5]
- Sterile saline (0.85-0.9%)[2][9]
- Sterile test tubes[2][5]
- Inoculating loop or sterile swabs
- Incubator at 35-37°C[2][3]

- Bacterial culture grown on a lactose-containing medium[6][9]

Procedure (Disk Method):

- Prepare a heavy suspension of the test organism in 0.5 mL of sterile saline in a test tube. The turbidity should be equivalent to McFarland standard number 2.[5]
- Aseptically add an ONPG disk to the bacterial suspension.[2][5]
- Incubate the tube aerobically at 37°C for up to 24 hours.[3][9]
- Observe for a color change. A yellow color indicates a positive result for β -galactosidase activity.[5][9] No color change indicates a negative result.

Procedure (Broth Method):

- Inoculate a tube of ONPG broth with a heavy inoculum of the test organism.[2][5]
- Incubate the tube aerobically at 37°C for up to 24 hours.[2][5]
- Observe for a color change. Development of a yellow color indicates a positive result.[5]

Quantitative Spectrophotometric Assay

This protocol is designed for quantifying β -galactosidase activity in cell lysates or purified enzyme preparations.

Materials and Reagents:

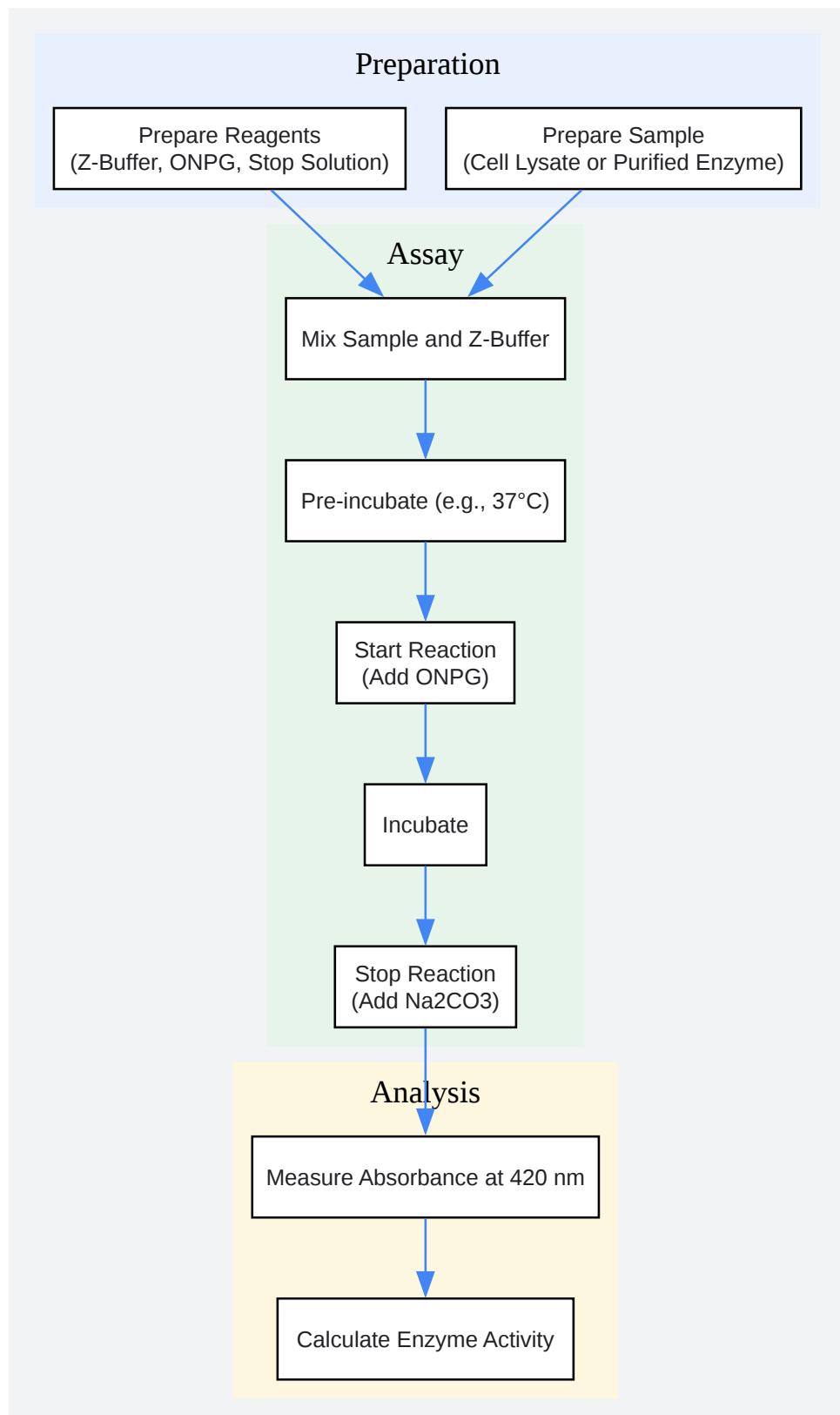
Reagent	Preparation and Storage
Z-Buffer (pH 7.0)	60 mM Na ₂ HPO ₄ , 40 mM NaH ₂ PO ₄ , 10 mM KCl, 1 mM MgSO ₄ . Prepare fresh and add β -mercaptoethanol (to a final concentration of 50 mM) just before use. Store at 4°C.[10]
ONPG Solution	4 mg/mL in 0.1 M phosphate buffer (pH 7.0). This should be prepared fresh for each experiment.[10]
Stop Solution	1 M Sodium Carbonate (Na ₂ CO ₃). Store at room temperature.[1]
Cell Lysate or Purified Enzyme	Prepare according to standard protocols and keep on ice.

Assay Procedure:

- Equilibrate all reagents and samples to the desired reaction temperature (e.g., 28°C or 37°C).[10][11]
- In a microcentrifuge tube or a 96-well plate, add a specific volume of your cell lysate or purified enzyme.
- Add Z-buffer to a final volume that allows for the subsequent addition of the ONPG solution.
- To permeabilize cells (if using whole cells), you can add 100 μ L of chloroform and 50 μ L of 0.1% SDS and vortex.[10]
- Pre-incubate the mixture at the reaction temperature for 5 minutes.
- Start the reaction by adding the ONPG solution. Record the exact start time.[10]
- Incubate the reaction at the chosen temperature. The incubation time will vary depending on the enzyme activity.
- Stop the reaction by adding the stop solution (e.g., 1 M Na₂CO₃).[1] This will raise the pH and inactivate the enzyme.

- Measure the absorbance of the resulting yellow color at 420 nm using a spectrophotometer or a microplate reader.[7][8]
- Use a blank control containing all reagents except the enzyme source.

Experimental Workflow

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Caption: Workflow for the quantitative ONPG assay.

Data Presentation

The following table summarizes typical reaction conditions and parameters for the quantitative ONPG assay.

Parameter	Value/Range	Reference
Wavelength for Absorbance Reading	420 nm	[7][8]
ONPG Concentration	1-4 mg/mL	[4][10]
Reaction Temperature	25-37°C	[5][9]
Reaction pH	7.0 - 7.5	[5][10]
Stop Reagent	1 M Na ₂ CO ₃	[1]

Calculation of Enzyme Activity

The activity of β -galactosidase is often expressed in Miller units. The formula for calculating Miller units is:

$$\text{Miller Units} = (1000 * (A_{420} - (1.75 * A_{550}))) / (t * v * A_{600})$$

Where:

- A_{420} is the absorbance at 420 nm (due to o-nitrophenol).
- A_{550} is the absorbance at 550 nm (to correct for light scattering by cell debris).
- A_{600} is the absorbance at 600 nm of the culture before the assay (to normalize for cell density).
- t is the reaction time in minutes.
- v is the volume of the culture used in the assay in mL.

For purified enzyme systems, the specific activity can be calculated as the amount of product formed per unit time per milligram of protein.

Applications in Drug Development

- Reporter Gene Assays: The lacZ gene is a common reporter in studies of gene expression and regulation. The ONPG assay can be used to screen for compounds that modulate the expression of a target gene linked to the lacZ reporter.
- High-Throughput Screening: The colorimetric nature and adaptability to microplate formats make the ONPG assay suitable for high-throughput screening of enzyme inhibitors or activators.
- Antimicrobial Research: The assay can be used to identify bacteria and to study the effects of antimicrobial agents on bacterial metabolism.

Limitations

- Some bacterial cultures may naturally produce yellow pigments, which can interfere with the assay.[\[2\]](#)
- The assay is sensitive to pH and temperature, so these parameters must be carefully controlled.
- For accurate quantification, it is important that the reaction is stopped within the linear range of product formation.

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